5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one
Description
This compound belongs to the pyrazolo[4,3-c]pyridin-3-one family, characterized by a fused bicyclic core with a pyrazole ring and a pyridinone moiety. Key structural features include:
- 5-(2-Methoxyethyl) substituent: Enhances solubility due to the polar methoxy group while maintaining moderate lipophilicity via the ethyl chain.
- 7-(1,2,3,4-Tetrahydroquinoline-1-carbonyl) group: Introduces a rigid, aromatic system that may influence receptor selectivity or metabolic stability .
Properties
IUPAC Name |
7-(3,4-dihydro-2H-quinoline-1-carbonyl)-5-(2-methoxyethyl)-2-phenylpyrazolo[4,3-c]pyridin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4O3/c1-32-15-14-27-16-20(24(30)28-13-7-9-18-8-5-6-12-22(18)28)23-21(17-27)25(31)29(26-23)19-10-3-2-4-11-19/h2-6,8,10-12,16-17H,7,9,13-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZOKPZMDUNGTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCCC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one typically involves multicomponent reactions (MCRs) that are known for their efficiency in generating molecular diversity and complexity . One common approach involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of dehydrating agents such as phosphorus oxychloride (POCl3), phosphorus pentoxide (P2O5), or zinc chloride (ZnCl2) . These reactions are often carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the implementation of green chemistry principles, such as the use of environmentally friendly solvents and catalysts, can further optimize the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: H2O2, TBHP
Reducing Agents: NaBH4, LiAlH4
Catalysts: Transition metal catalysts (e.g., palladium, platinum)
Solvents: Common solvents include dichloromethane (DCM), ethanol, and acetonitrile.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated or hydrogenated products .
Scientific Research Applications
The compound 5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex organic molecule with potential applications in various scientific fields. This article explores its applications in medicinal chemistry, particularly focusing on its biological activities, synthesis methods, and potential therapeutic uses.
Molecular Formula
- C : 20
- H : 22
- N : 4
- O : 1
Molecular Weight
- Approximately 334.41 g/mol
Anticancer Activity
Research has indicated that compounds similar to This compound exhibit significant anticancer properties. A study highlighted the anti-proliferative effects of pyrazolo[4,3-c]pyridine derivatives against various cancer cell lines such as K562 (chronic myelogenous leukemia), MV4-11 (acute myeloid leukemia), and MCF-7 (breast cancer) cells. The most active compound demonstrated the ability to induce cell death and inhibit proliferation in K562 cells .
Neuroprotective Effects
Preliminary studies suggest that derivatives of this compound may possess neuroprotective properties. The tetrahydroquinoline structure is known for its ability to interact with neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
Antimicrobial Activity
The compound's structural features may also confer antimicrobial properties. Similar compounds have been evaluated for their efficacy against bacterial and fungal strains, showing promising results that warrant further investigation.
Cyclization Reactions
Cyclization reactions are critical for constructing the pyrazolo[4,3-c]pyridine framework. These can involve condensation reactions between appropriate precursors under acidic or basic conditions.
Functional Group Modifications
Post-synthetic modifications allow for the introduction of various functional groups that can enhance the biological activity of the compound. For instance, introducing methoxyethyl groups can improve solubility and bioavailability.
Use of Catalysts
Catalysts can facilitate certain reactions during synthesis to improve yield and selectivity. Transition metal catalysts are often employed in the formation of carbon-carbon bonds essential for constructing complex structures.
Case Study 1: Anticancer Screening
A study conducted by Šačkus et al. evaluated a series of pyrazolo[4,3-c]pyridine derivatives for their anticancer activity against K562 cells. The study found that specific substitutions at the 7-position significantly influenced the compounds' efficacy .
Case Study 2: Neuroprotective Evaluation
Research into neuroprotective effects highlighted that certain derivatives could inhibit neuronal apoptosis in models of oxidative stress-induced neurotoxicity. This suggests potential applications in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access . Additionally, it can modulate receptor activity by interacting with receptor binding sites, thereby influencing signal transduction pathways . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Scaffold Variations
- 5-Ethyl-7-{[4-(2-Fluorophenyl)-1-piperazinyl]carbonyl}-2-phenyl-2,5-dihydro-3H-pyrazolo[4,3-c]pyridin-3-one ():
- Key Differences :
- 5-Ethyl vs.
- Fluorophenyl-piperazinyl vs. Tetrahydroquinoline-carbonyl: The fluorine atom enhances electronegativity, while the piperazine ring introduces basicity, which may alter pH-dependent solubility or off-target effects . Molecular Weight: 445.498 g/mol (vs. ~480–500 g/mol estimated for the target compound).
Substituent Modifications at Position 7
- 5-(2-Methoxyethyl)-2-phenyl-7-(4-propanoylpiperazine-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one (): Propanoylpiperazine vs. Tetrahydroquinoline: The propanoyl group adds flexibility and a ketone functionality, which could modulate metabolic pathways (e.g., resistance to hydrolysis) compared to the tetrahydroquinoline’s fused aromatic system .
Heterocyclic System Analogues
- 5-(5-Chloro-2-methylphenyl)-1-(7-methoxyquinolin-4-yl)-6-methyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one (): Pyrazolo[3,4-d]pyrimidin-4-one Core: The pyrimidinone ring replaces pyridinone, altering hydrogen-bonding capacity. Chloro-methylphenyl and Methoxyquinoline Substituents: These bulky groups may hinder passive diffusion but improve target specificity for enzymes like kinases .
Functional Group Impact on Pharmacokinetics
Structural and Property Comparison Table
Research Implications
- Target Compound Advantages: The 1,2,3,4-tetrahydroquinoline-1-carbonyl group may confer unique selectivity in enzyme inhibition (e.g., phosphodiesterases or kinases) compared to piperazine derivatives .
- Limitations : Higher molecular weight (~500 g/mol) could reduce oral bioavailability, necessitating formulation optimization.
Biological Activity
The compound 5-(2-methoxyethyl)-2-phenyl-7-(1,2,3,4-tetrahydroquinoline-1-carbonyl)-2H,3H,5H-pyrazolo[4,3-c]pyridin-3-one is a complex heterocyclic molecule that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the class of pyrazolo[4,3-c]pyridines and includes a tetrahydroquinoline moiety. Its structural complexity suggests potential interactions with biological targets that could lead to therapeutic effects.
Anticancer Activity
Recent studies have highlighted the anticancer properties of similar compounds within the pyrazolo[4,3-c]pyridine class. For instance:
- In vitro Studies : A related compound, HSD1787 (a tetrahydro-3H-pyrazolo[4,3-f]quinoline), demonstrated significant inhibition of various cancer cell lines including melanoma and breast cancer with GI50 values as low as 0.1 μM . This suggests that the pyrazolo framework may be conducive to anticancer activity.
- Mechanism of Action : The proposed mechanism involves the inhibition of key signaling pathways involved in cell proliferation and survival. Compounds like HSD1787 have been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins .
Case Studies and Research Findings
Several studies have explored the biological activities of compounds with similar structures:
- Anticancer Efficacy : In a study evaluating various derivatives of tetrahydroquinoline compounds against multiple cancer cell lines (A498 renal carcinoma, H460 non-small-cell lung cancer), several exhibited potent cytotoxicity with IC50 values ranging from 0.5 to 10 μM .
- Multicomponent Synthesis : The synthesis of pyrazolo derivatives using multicomponent reactions has been reported to yield compounds with enhanced biological activities. These methods allow for rapid assembly and screening of compound libraries for potential anticancer agents .
Data Table: Biological Activity Overview
| Compound Name | Cell Line Tested | IC50 (μM) | Mechanism |
|---|---|---|---|
| HSD1787 | Melanoma | 0.1 | Apoptosis induction |
| Compound A | Renal carcinoma | 0.5 | Caspase activation |
| Compound B | Breast cancer | 1.0 | Bcl-2 modulation |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
